Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities. [, , , ] These compounds are characterized by a benzene ring fused to an imidazole ring. The presence of various substituents on the benzene and imidazole rings provides a platform for diverse chemical modifications, resulting in a vast library of benzimidazole derivatives with distinct properties. [, , , , , , , , , , , , , , , , , , , , , ]
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are bicyclic compounds containing a fused benzene and imidazole ring. This specific compound is characterized by the presence of a bromine atom and a trifluoromethoxy group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving benzimidazole derivatives. The specific synthesis methods often utilize halogenation and substitution reactions to introduce the bromine and trifluoromethoxy groups into the benzimidazole framework.
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is classified as:
The synthesis of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves several steps:
The molecular structure of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can be represented as follows:
The compound features:
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can participate in various chemical reactions:
The mechanism of action for 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is primarily linked to its biological activity, particularly in pharmacology:
Research indicates that compounds within this class may exhibit antimicrobial, antiviral, or anticancer properties due to their ability to interfere with DNA synthesis or protein function.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has potential applications in several scientific fields:
Benzimidazole represents a privileged scaffold in medicinal chemistry due to its exceptional capacity for molecular interactions and structural resemblance to naturally occurring purine bases. This bicyclic aromatic system consists of a fused benzene and imidazole ring that provides remarkable structural versatility, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. The benzimidazole core serves as a fundamental building block for numerous pharmacologically active compounds, ranging from antimicrobial and antiviral agents to anticancer therapeutics and enzyme inhibitors [4]. This scaffold's planar configuration facilitates deep penetration into enzyme active sites and receptor pockets, while the acidic N-H proton (pKa ~12-13) enables hydrogen bond donation critical for target engagement. The electron-rich character of the fused heterocycle further allows for charge transfer interactions and cation-π bonding, contributing to enhanced binding affinity across multiple target classes. Benzimidazole derivatives demonstrate remarkable adaptability in drug design, serving as core structures in commercially important drugs such as albendazole (anthelmintic), omeprazole (proton pump inhibitor), and veliparib (PARP inhibitor), validating their clinical significance across therapeutic areas [6].
Strategic incorporation of halogen atoms, particularly bromine and fluorine, into benzimidazole frameworks significantly enhances their pharmacological potential through multiple mechanisms. Bromine substitution, typically at the C-5 or C-6 position, serves dual purposes: it provides a synthetic handle for further structural elaboration via cross-coupling reactions while simultaneously influencing the compound's electron distribution and enhancing membrane permeability through hydrophobic interactions [2]. The bulky bromo group (van der Waals radius 1.85 Å) induces steric effects that can improve target selectivity by preventing binding to off-target proteins. Fluorinated substituents, especially the trifluoromethoxy group (-OCF₃), impart unique advantages including enhanced metabolic stability, increased lipophilicity (log P increase), and improved bioavailability. The trifluoromethoxy group exhibits a strong electron-withdrawing effect (σₘ = 0.38, σₚ = 0.35) that modulates the benzimidazole's π-electron system, potentially enhancing interactions with electron-rich regions of biological targets [6]. This fluorine-induced electronegativity gradient creates a polarized molecular surface that facilitates stronger binding through dipole-dipole interactions and fluorine-specific protein contacts. The combination of bromine and trifluoromethoxy substituents creates a synergistic electronic effect that fine-tunes the benzimidazole core's reactivity while maintaining optimal drug-like properties according to Lipinski's rule of five.
Compound Name | Molecular Formula | Substituent Pattern | Bioactive Features |
---|---|---|---|
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole | C₈H₄BrF₃N₂O | Br@C6, OCF₃@C4 | Balanced electronics, metabolic stability |
6-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | C₈H₃BrF₄N₂ | Br@C6, F@C4, CF₃@C2 | Enhanced electron deficiency |
6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole | C₉H₃BrF₆N₂ | Br@C6, CF₃@C2, CF₃@C4 | Strongly electron-withdrawing |
4-bromo-6-nitro-2-(trifluoromethyl)-1H-benzimidazole | C₈H₃BrF₃N₃O₂ | Br@C4, NO₂@C6, CF₃@C2 | Dual electronic modulation |
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | C₁₂H₆ClF₃N₄O₃ | Cl@C6, OCF₃@C5, pyrazole@C2 | HIF-PHD inhibition (pIC₅₀ = 7.3-7.9) |
The specific molecular architecture of 6-bromo-4-(trifluoromethoxy)-1H-benzimidazole represents a strategically optimized benzimidazole derivative that combines advantageous substituents at electronically complementary positions. The C-6 bromine provides a versatile site for further derivatization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid generation of compound libraries for structure-activity relationship studies [2]. Simultaneously, the para-positioned trifluoromethoxy group at C-4 creates a distinctive electronic environment that enhances the compound's potential as a protein-binding motif, particularly for enzymes with electron-rich active sites. This substitution pattern yields a multifunctional pharmacophore that maintains favorable physicochemical properties including moderate molecular weight (MW = 281.03 g/mol) and calculated log P (cLogP ~2.5), positioning it within optimal drug-like chemical space [1]. The compound's crystalline powder form facilitates purification and formulation development, while its structural rigidity contributes to reduced entropy penalties upon target binding. As documented in PubChem (CID 71652085), this benzimidazole derivative serves as a promising chemical template for developing novel therapeutic agents targeting enzyme families such as kinases, phosphodiesterases, and hydroxylases, where halogen-bonding interactions are increasingly recognized as crucial binding determinants [1] [6]. The presence of both hydrogen bond donor (N-H) and acceptor (imidazole N) sites, combined with halogen-bond donor capability (C-Br) and lipophilic domains (phenyl ring, -OCF₃), creates a versatile interaction pharmacophore capable of engaging diverse biological targets with high affinity.
Parameter | Specification | Source/Reference |
---|---|---|
Systematic Name | 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole | PubChem [1] |
Molecular Formula | C₈H₄BrF₃N₂O | PubChem [1] |
CAS Registry Number | Not available in search results | - |
PubChem CID | 71652085 | PubChem [1] |
Molecular Weight | 281.03 g/mol | Calculated from formula |
Elemental Composition | C: 34.19%, H: 1.44%, Br: 28.43%, F: 20.29%, N: 9.97%, O: 5.69% | Calculated from formula |
Structural Features | Bromine @ C6, trifluoromethoxy @ C4, benzimidazole core | PubChem [1] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1